molecular formula C13H8F2O2 B6377902 5-(2,4-Difluorophenyl)-2-formylphenol CAS No. 1261943-57-0

5-(2,4-Difluorophenyl)-2-formylphenol

Cat. No.: B6377902
CAS No.: 1261943-57-0
M. Wt: 234.20 g/mol
InChI Key: PVHLWBKMJWLVPG-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)-2-formylphenol is an aromatic compound characterized by the presence of two fluorine atoms on the phenyl ring and a formyl group attached to the phenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Difluorophenyl)-2-formylphenol typically involves the reaction of 2,4-difluorobenzaldehyde with phenol under specific conditions. One common method is the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)-2-formylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,4-Difluorophenyl)-2-formylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-Difluorophenyl)-2-pyrimidinol: Similar structure but with a pyrimidine ring instead of a phenol.

    2,4-Difluorophenyl isocyanate: Contains an isocyanate group instead of a formyl group.

    2-(2,4-Difluorophenyl)-5-fluoropyridine: Contains a pyridine ring and an additional fluorine atom

Uniqueness

5-(2,4-Difluorophenyl)-2-formylphenol is unique due to the combination of its formyl and phenol groups, which confer distinct reactivity and potential for diverse applications. The presence of fluorine atoms enhances its chemical stability and biological activity, making it a versatile compound in various research fields .

Properties

IUPAC Name

4-(2,4-difluorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-3-4-11(12(15)6-10)8-1-2-9(7-16)13(17)5-8/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHLWBKMJWLVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685120
Record name 2',4'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-57-0
Record name 2′,4′-Difluoro-3-hydroxy[1,1′-biphenyl]-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261943-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2-hydroxybenzaldehyde (7.5 g), (2,4-difluorophenyl)boronic acid (8.84 g), tris(dibenzylideneacetone)dipalladium (0) (1.367 g), 2M aqueous sodium carbonate solution (56.0 mL) and dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (1.53 g) in toluene (70 mL) was stirred at 100° C. under nitrogen atmosphere overnight. The mixture was diluted with ethyl acetate and water. The organic layer was separated and concentrated in vacuo. The residue was passed through a silica gel pad and concentrated in vacuo. The residue was crystallized from methanol-water (80 mL-20 mL) to give the title compound (8.50 g).
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7.5 g
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reactant
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8.84 g
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reactant
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56 mL
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1.53 g
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reactant
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70 mL
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solvent
Reaction Step One
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1.367 g
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catalyst
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two
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